molecular formula C20H13ClF6N2OS B2882139 N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 2325174-02-3

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2882139
CAS No.: 2325174-02-3
M. Wt: 478.84
InChI Key: IMKATSMOLCBHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a chlorophenyl group, and a benzamide moiety with trifluoromethyl substituents

Preparation Methods

The synthesis of N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the chlorophenyl and benzamide groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other benzamides and thiazole derivatives with various substituents. Compared to these compounds, N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is unique due to its combination of a thiazole ring, chlorophenyl group, and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF6N2OS/c1-10-16(31-18(29-10)14-4-2-3-5-15(14)21)9-28-17(30)11-6-12(19(22,23)24)8-13(7-11)20(25,26)27/h2-8H,9H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKATSMOLCBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.